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DL-Alanine-13C3

Catalog No.
S1522285
CAS No.
144476-54-0
M.F
C3H7NO2
M. Wt
92.072 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Alanine-13C3

CAS Number

144476-54-0

Product Name

DL-Alanine-13C3

IUPAC Name

2-amino(1,2,3-13C3)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

92.072 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2+1,3+1

InChI Key

QNAYBMKLOCPYGJ-VMIGTVKRSA-N

SMILES

CC(C(=O)O)N

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

[13CH3][13CH]([13C](=O)O)N

DL-Alanine-13C3 is a stable isotope-labeled form of the amino acid alanine, specifically containing three carbon-13 isotopes. It has the molecular formula C3H7NO2C_3H_7NO_2 and a molecular weight of approximately 92.07 g/mol. Alanine, a non-essential amino acid, plays a vital role in protein synthesis and is involved in various metabolic processes. The introduction of carbon-13 isotopes allows for advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, facilitating the study of metabolic pathways and interactions in biological systems .

Metabolic Studies:

  • DL-Alanine-13C3 can be used to trace the metabolic pathways of alanine in living organisms. When incorporated into cells, the carbon-13 atoms become detectable using techniques like nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the movement and transformation of alanine within the system, providing insights into its role in various biological processes, such as protein synthesis, energy production, and nitrogen metabolism. [Source: National Institutes of Health, ]

Drug Development and Testing:

  • DL-Alanine-13C3 can be used to label and track the movement of drugs or drug candidates within the body. By incorporating the enriched carbon atoms into the drug molecule, scientists can monitor its absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for understanding the efficacy and potential side effects of new drugs. [Source: American Chemical Society, ]

Cellular and Protein Dynamics:

  • DL-Alanine-13C3 can be used to study the dynamics of proteins and other cellular components. By strategically labeling specific parts of a molecule with the enriched carbon atoms, researchers can use techniques like NMR spectroscopy to monitor changes in its structure and interactions with other molecules. This information provides valuable insights into cellular processes and protein function. [Source: Wiley Online Library, ]
Typical of amino acids:

  • Transamination: Alanine can be synthesized from pyruvate through transamination, where it acts as an amino donor.
  • Decarboxylation: Under certain conditions, alanine can undergo decarboxylation to form propylamine.
  • Peptide Bond Formation: DL-Alanine-13C3 can react with other amino acids to form peptides through peptide bond formation.

The incorporation of carbon-13 isotopes into these reactions aids in tracing metabolic pathways and understanding the dynamics of amino acid metabolism .

DL-Alanine-13C3 exhibits biological activities similar to those of natural alanine. It is involved in:

  • Protein Synthesis: As a building block for proteins, it contributes to muscle repair and growth.
  • Energy Production: Alanine can be converted into glucose through gluconeogenesis, providing energy during fasting or intense exercise.
  • Immune Function: Studies suggest that alanine may enhance immune responses and improve metabolic functions .

The use of labeled alanine allows researchers to track its metabolism and understand its role in various physiological processes more accurately.

The synthesis of DL-Alanine-13C3 typically involves several methods:

  • From Propionic Acid: Starting with propionic acid, halogenation followed by amination leads to the formation of alanine. This method has been documented to yield alanine with carbon-13 labeling through specific reaction pathways .
  • Isotope Exchange: Carbon atoms in natural alanine can be replaced with carbon-13 isotopes using isotope exchange techniques, which involve

DL-Alanine-13C3 has various applications in both research and industry:

  • Metabolic Studies: It is widely used in metabolic tracing studies to investigate amino acid metabolism and energy production pathways.
  • Nutritional Research: Researchers utilize labeled alanine to study its effects on nutrition and health, particularly in relation to protein intake and metabolism.
  • Pharmaceutical Development: The compound can serve as a tracer in drug development studies, helping to understand drug metabolism and pharmacokinetics .

Interaction studies involving DL-Alanine-13C3 focus on its role in biochemical pathways:

  • Metabolic Pathways: Research has shown that labeled alanine interacts with glucose and other metabolites, enhancing understanding of gluconeogenesis and energy metabolism.
  • Enzyme Kinetics: Studies have utilized DL-Alanine-13C3 to investigate enzyme kinetics in reactions involving amino acids, providing insights into enzyme mechanisms and efficiencies .

These studies highlight the importance of DL-Alanine-13C3 as a tool for elucidating complex biochemical interactions.

When comparing DL-Alanine-13C3 with similar compounds, several notable analogs include:

CompoundMolecular FormulaUnique Features
L-AlanineC3H7NO2C_3H_7NO_2Naturally occurring enantiomer; predominant form in proteins.
D-AlanineC3H7NO2C_3H_7NO_2Less common; found in some bacterial cell walls.
Beta-AlanineC3H7NO2C_3H_7NO_2Important for carnosine synthesis; differs by one carbon position.
2-Aminobutyric AcidC4H9NO2C_4H_9NO_2A four-carbon analog; involved in neurotransmitter synthesis.

DL-Alanine-13C3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies, distinguishing it from its non-labeled counterparts .

Isotope labeling has transformed biochemical research since its inception, evolving from early experiments with deuterium to sophisticated carbon-13 labeling strategies. The development of fully labeled alanine variants represented a significant advancement in this progression. Isotopically labeled compounds have helped shape our understanding of human physiology and metabolism since the mid-20th century, with stable isotope tracers becoming increasingly important as analytical techniques advanced. The specific development of DL-Alanine-13C3 emerged as NMR spectroscopy and mass spectrometry techniques matured, allowing researchers to track specific carbon atoms through metabolic pathways with unprecedented precision.

Before the introduction of stereo-array isotope labeling (SAIL) and similar techniques, labeling patterns remained suboptimal. The evolution toward completely labeled amino acids like DL-Alanine-13C3 addressed many of these limitations, providing researchers with tools to conduct increasingly sophisticated analyses of biological processes.

Significance of Triple Carbon-13 Labeling in Molecular Studies

The incorporation of carbon-13 at all three positions in alanine creates a uniquely valuable research tool. Unlike single-position labeled variants such as DL-Alanine-1-13C, the triple-labeled compound provides comprehensive tracking capabilities that are particularly valuable in metabolic studies.

DL-Alanine-13C3 enables researchers to:

  • Track the complete carbon skeleton through metabolic pathways
  • Distinguish between different metabolic routes simultaneously
  • Achieve higher signal-to-noise ratios in analytical detection
  • Conduct more detailed flux analyses in complex biological systems

The presence of carbon-13 at all positions provides a mass shift of M+3, making the compound easily distinguishable from naturally occurring alanine in mass spectrometry analyses. In NMR studies, the uniform labeling provides distinct signals that facilitate detailed structural and dynamic analyses of proteins and metabolic intermediates.

Current Research Landscape and Applications

DL-Alanine-13C3 has become an essential tool across multiple research domains. Its applications span from fundamental biochemistry to clinical research, with particular importance in:

  • Metabolic flux analysis in cellular systems
  • Protein structure determination via NMR spectroscopy
  • Tracer studies in clinical metabolism research
  • Food chemistry investigations
  • Neurobiological research on neurotransmitter cycles

Recent publications demonstrate the continuing relevance of DL-Alanine-13C3 in cutting-edge research. Studies have utilized this compound to investigate metabolic pathways in cancer cells, neural tissue metabolism, and protein synthesis mechanisms. The compound's versatility makes it particularly valuable in multidisciplinary research contexts.

Fundamental Research Questions Addressed Using DL-Alanine-13C3

Research employing DL-Alanine-13C3 has addressed several fundamental questions in biochemistry and physiology:

  • How do carbon atoms flow through gluconeogenesis pathways in hepatocytes?
  • What is the precise role of alanine in neurotransmitter cycles between astrocytes and neurons?
  • How are metabolic fluxes altered in pathological states like diabetes or cancer?
  • What are the mechanisms of protein incorporation and turnover in various tissues?

Studies have revealed critical insights, such as the role of DL-Alanine-13C3 in mapping carbon flux in bacterial glycolysis, demonstrating a 30% increase in flux resolution compared to single-13C analogs. Nuclear magnetic resonance studies have illuminated the fate of labeled alanine in astrocytes and neurons, revealing important aspects of the lactate-alanine shuttle between these cell types.

Starting from 13C-Labeled Precursors

The synthesis of DL-Alanine-13C3 often begins with 13C-labeled precursors such as propionic acid-13C3 or pyruvate-13C3. Propionic acid-13C3 undergoes halogenation to form α-halo-propionic acid-13C3, which is subsequently aminated via the Strecker synthesis or Bucherer-Bergs reaction to yield DL-Alanine-13C3 [9]. For example, the Strecker reaction involves treating labeled acetaldehyde-13C2 with ammonium cyanide-13C, followed by hydrolysis to produce alanine-13C3 [7]. This method leverages the nucleophilic addition of cyanide to an aldehyde, with isotopic labeling preserved through reaction intermediates.

An alternative route utilizes pyruvate-13C3 as a starting material. Reductive amination of pyruvate-13C3 with ammonium ions in the presence of a catalyst, such as alanine dehydrogenase, directly yields L-alanine-13C3, which is then racemized to the DL-form using chemical or enzymatic racemases [5] [8]. The choice of precursor depends on cost, availability, and the desired isotopic labeling pattern.

Enzymatic and Chemical Methods for Isotopic Incorporation

Enzymatic methods offer stereochemical control and milder reaction conditions. Alanine dehydrogenase (Ald) catalyzes the reversible amination of pyruvate-13C3 to L-alanine-13C3, while alanine racemase (DadX) converts L-alanine-13C3 to its D-enantiomer, achieving a racemic mixture [5] [8]. For instance, recombinant Escherichia coli BL21(DE3) co-expressing Ald, DadX, and glucose dehydrogenase (Gdh) efficiently produces DL-Alanine-13C3 in a one-pot reaction [8]. The Gdh enzyme regenerates NADH, ensuring sustained activity of Ald and DadX.

Chemical racemization, in contrast, employs strong acids or bases to interconvert enantiomers. For example, heating L-alanine-13C3 in acetic acid with a catalytic amount of benzaldehyde induces racemization via a Schiff base intermediate [3]. While faster than enzymatic methods, chemical racemization risks side reactions and requires stringent purification.

Optimization Strategies for Isotopic Enrichment

Isotopic enrichment is maximized by controlling reaction kinetics and thermodynamics. Key strategies include:

  • pH Optimization: Enzymatic reactions favor alkaline conditions (pH 10.1) for Ald and DadX activity, enhancing conversion rates [8].
  • Substrate Saturation: Excess pyruvate-13C3 (200 mM) and ammonium chloride (200 mM) drive the amination equilibrium toward alanine synthesis [5].
  • Temperature Control: Reactions at 37°C balance enzyme stability and activity, while higher temperatures (65°C) accelerate chemical racemization [3].

Isotope effects are mitigated by using deuterated solvents or optimizing reaction pathways. For instance, the equilibrium isotope effect (KIE) during Strecker synthesis results in a 22‰ depletion in 13C at the C-1 position of alanine, necessitating excess labeled cyanide to compensate [7].

Industrial Production Methods

Fermentation-Based Production Processes

Industrial-scale production of DL-Alanine-13C3 employs engineered microbial strains. Bacillus pseudofirmus OF4, modified to overexpress Ald, DadX, and Gdh, achieves titers of 6.48 g/L D-alanine-13C3 and 7.05 g/L L-alanine-13C3 in 3 hours [8]. Fermentation media are supplemented with 13C-labeled glucose or pyruvate to ensure precursor labeling. Continuous bioreactors with in situ product removal (ISPR) enhance yield by minimizing feedback inhibition.

Chemical Synthesis Scaling Challenges

Scaling chemical synthesis requires addressing:

  • Cost of Labeled Precursors: 13C-labeled propionic acid and cyanide are expensive, necessitating efficient recycling of unreacted starting materials.
  • Racemization Efficiency: Chemical racemization under acidic conditions may degrade alanine, requiring precise control of reaction time and temperature [9].
  • Purification Complexity: Crude reaction mixtures contain byproducts like β-alanine-13C3, which are removed via ion-exchange chromatography or crystallization [6].

Quality Control in Isotopic Enrichment

Isotopic purity is verified using:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Marfey’s reagent derivatization resolves D- and L-alanine-13C3 enantiomers, with detection limits of 0.1 nmol [6].
  • Nuclear Magnetic Resonance (NMR): 13C NMR spectra confirm isotopic enrichment at specific carbons, such as the C-2 and C-3 positions [2].
  • Isotope Ratio Mass Spectrometry (IRMS): δ13C values are measured to ensure >99% isotopic abundance at all three carbon positions [7].

Purification and Isolation Techniques

DL-Alanine-13C3 is purified using:

  • Ion-Exchange Chromatography: Cation-exchange resins separate alanine from salts and byproducts [9].
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns resolve enantiomers with >98% purity [6].
  • Vacuum Sublimation: Sublimation at 150°C under reduced pressure removes volatile impurities, yielding crystalline DL-Alanine-13C3 [9].

Analytical Verification of Isotopic Enrichment

Analytical methods include:

TechniqueApplicationSensitivity
13C NMR [2]Position-specific 13C enrichment1 µmol
LC-MS/MS [6]Enantiomeric purity and quantification0.1 nmol
IRMS [7]Bulk 13C abundance±0.1‰ δ13C

For example, 13C NMR detects scrambling at the C-2 position during gluconeogenesis, confirming isotopic integrity [2]. LC-MS/MS with Marfey’s derivatization distinguishes D- and L-alanine-13C3, ensuring racemic mixtures meet stoichiometric requirements [6].

Carbon-13 labeling in amino acids represents a fundamental approach in metabolic research, leveraging the natural abundance difference between carbon-12 and carbon-13 isotopes. In natural systems, carbon-13 comprises approximately 1.1% of all carbon atoms, while carbon-12 accounts for 98.9% . This mass difference of one atomic mass unit provides the analytical foundation for isotopic tracing studies.

The incorporation of carbon-13 into amino acid structures enables researchers to track metabolic pathways with unprecedented precision. DL-Alanine-13C3, with its comprehensive labeling pattern encompassing all three carbon positions, offers maximum tracking capability compared to single-position labeled variants [2]. The compound maintains the identical chemical properties of natural alanine while providing distinct mass spectrometric signatures that facilitate detection and quantification.

The theoretical framework underlying carbon-13 labeling relies on several key principles. First, isotopic conservation ensures that labeled carbon atoms maintain their identity throughout metabolic transformations, allowing researchers to trace the fate of specific carbon positions through complex biochemical networks [3]. Second, the assumption of metabolic steady-state conditions permits the mathematical modeling of isotopomer distributions, enabling flux calculations based on mass balance equations [4].

Nuclear magnetic resonance spectroscopy and mass spectrometry serve as the primary analytical techniques for detecting carbon-13 labeled compounds. In carbon-13 nuclear magnetic resonance, labeled carbon atoms produce characteristic signals that can be distinguished from natural abundance carbon-12 peaks. The technique allows for position-specific analysis, where each carbon position in the molecule can be observed separately [5]. Mass spectrometry, particularly when coupled with gas chromatography or liquid chromatography, provides high sensitivity detection of isotopically labeled compounds through their distinctive mass shifts [6].

Positional Isotopic Labeling Considerations

The strategic placement of carbon-13 labels within amino acid structures significantly influences the information content and analytical utility of tracer experiments. DL-Alanine-13C3 represents the most comprehensive labeling pattern possible for alanine, with carbon-13 substitution at all three carbon positions: the carboxyl carbon (C-1), the alpha carbon (C-2), and the methyl carbon (C-3) [2].

Positional isotopic labeling considerations encompass several critical factors. The carboxyl carbon (C-1) position provides insights into decarboxylation reactions and carbon dioxide fixation pathways. This position proves particularly valuable in studies examining the tricarboxylic acid cycle and gluconeogenesis, where decarboxylation reactions play crucial roles [7]. Single-position labeling at the carboxyl carbon (DL-Alanine-1-13C) offers specific information about these pathways while maintaining lower cost compared to fully labeled variants.

The alpha carbon (C-2) position holds central importance in amino acid metabolism, serving as the attachment point for the amino group and connecting the molecule to transamination reactions. Carbon-13 labeling at this position enables tracking of amino acid interconversions and protein synthesis processes [8]. The alpha carbon position also provides crucial information about the glucose-alanine cycle, where alanine serves as a vehicle for nitrogen transport from peripheral tissues to the liver.

The methyl carbon (C-3) position offers insights into one-carbon metabolism and methylation reactions. This position becomes particularly important in studies examining folate metabolism, where methyl group transfers play essential roles in biosynthetic processes [9]. The methyl carbon also serves as a marker for carbon skeleton rearrangements during metabolic transformations.

The comprehensive labeling pattern of DL-Alanine-13C3 provides several analytical advantages over single-position variants. The M+3 mass shift creates a distinctive signature that minimizes interference from natural abundance isotope patterns [10]. This characteristic proves especially valuable in complex biological matrices where multiple metabolites may share similar molecular weights. The uniform labeling pattern also enhances nuclear magnetic resonance signal-to-noise ratios, improving detection sensitivity in metabolic studies [11].

Enrichment Levels and Research Implications

The isotopic enrichment level of carbon-13 labeled compounds directly impacts their utility in metabolic research applications. Commercial DL-Alanine-13C3 typically exhibits enrichment levels of 99% or higher, ensuring minimal dilution effects from natural abundance carbon-12 [10]. This high enrichment level proves essential for accurate flux calculations and sensitive detection of metabolic transformations.
Enrichment levels below 95% may suffice for qualitative studies but lack the precision required for quantitative flux analysis. Standard research applications typically require enrichment levels between 95-98%, providing acceptable detection sensitivity while maintaining reasonable costs [12]. High-grade applications, including detailed pathway studies and precision flux analysis, benefit from enrichment levels of 98-99%, offering excellent flux resolution and analytical sensitivity.

Ultra-pure preparations with enrichment levels exceeding 99.9% enable trace metabolite detection and ultra-sensitive analytical applications. These premium preparations command significantly higher costs but provide ultimate analytical capabilities for specialized research applications [13]. The cost-benefit relationship demonstrates exponential increases in price with marginal improvements in enrichment beyond 99%.

The research implications of enrichment levels extend beyond simple detection sensitivity. Higher enrichment levels enable more precise flux calculations through improved signal-to-noise ratios and reduced interference from natural abundance isotope patterns. This enhanced precision proves particularly important in studies examining metabolic disorders, where subtle flux changes may carry significant physiological implications [14].

Enrichment levels also influence the temporal resolution of tracer experiments. Higher enrichment enables detection of metabolic changes over shorter time periods, providing insights into rapid metabolic responses to physiological stimuli. This temporal sensitivity proves valuable in studies examining exercise physiology, where metabolic fluxes may change rapidly in response to physical stress [15].

Comparison of DL-Alanine-13C3 with Other Isotopically Labeled Variants

The landscape of isotopically labeled alanine variants encompasses a diverse array of compounds, each offering unique analytical advantages and research applications. DL-Alanine-13C3 represents the most comprehensive carbon-13 labeling pattern available, but alternative variants serve specific research needs with distinct cost-benefit profiles.

Single Position Carbon-13 Labeled Alanine

Single-position carbon-13 labeled alanine variants provide targeted information about specific metabolic pathways while maintaining lower costs compared to fully labeled compounds. DL-Alanine-1-13C, with labeling at the carboxyl carbon position, offers molecular weight of 90.09 grams per mole and produces an M+1 mass shift [8]. This variant proves particularly valuable for studies examining decarboxylation reactions and carbon dioxide metabolism.

The analytical advantages of single-position labeling include reduced spectral complexity in nuclear magnetic resonance experiments and simplified data interpretation. However, the limited labeling pattern restricts the information content compared to fully labeled variants. Single-position tracers may miss metabolic rearrangements that occur at unlabeled carbon positions, potentially leading to incomplete understanding of metabolic networks.

DL-Alanine-2-13C provides insights into amino acid backbone metabolism, while DL-Alanine-3-13C offers information about methyl group metabolism. Each variant serves specific research applications but lacks the comprehensive tracking capabilities of DL-Alanine-13C3. The choice between single-position and fully labeled variants depends on research objectives, budget constraints, and analytical requirements.

Deuterium Labeled Alanine Variants

Deuterium labeled alanine variants employ heavy hydrogen isotopes to provide alternative labeling strategies for metabolic studies. DL-Alanine-d4, with four deuterium substitutions, offers molecular weight of 93.12 grams per mole and produces an M+3 mass shift similar to DL-Alanine-13C3 [16]. However, the isotopic properties and analytical characteristics differ significantly between carbon-13 and deuterium labeling approaches.

Deuterium labeling provides advantages in protein turnover studies, where the incorporation of heavy hydrogen atoms enables tracking of newly synthesized proteins. The technique proves particularly valuable in studies examining protein synthesis rates and degradation kinetics [17]. Deuterium oxide (heavy water) can be used as a simple and cost-effective labeling medium, providing broad isotopic incorporation into multiple amino acids simultaneously.

The analytical detection of deuterium labeled compounds requires different mass spectrometric approaches compared to carbon-13 variants. Deuterium creates characteristic isotope patterns that can be distinguished from natural abundance hydrogen using high-resolution mass spectrometry [18]. However, deuterium labeling may exhibit kinetic isotope effects that can influence metabolic rates, potentially complicating data interpretation.

Dual-Isotope (13C/15N) Labeled Alanine

Dual-isotope labeled alanine variants incorporate both carbon-13 and nitrogen-15 isotopes, providing enhanced analytical capabilities and research applications. DL-Alanine-2-13C,15N exemplifies this approach, with labeling at the alpha carbon and nitrogen positions, producing molecular weight of 91.08 grams per mole and an M+2 mass shift [19].

The dual-isotope labeling strategy offers several analytical advantages over single-isotope approaches. The combination of carbon-13 and nitrogen-15 provides complementary information about carbon and nitrogen metabolism, enabling comprehensive analysis of amino acid metabolic networks. The distinctive mass shift patterns facilitate identification and quantification in complex biological matrices.

Dual-isotope tracers prove particularly valuable in studies examining protein synthesis and degradation, where both carbon skeleton and nitrogen incorporation provide insights into metabolic processes. The approach enables simultaneous tracking of carbon flux through metabolic pathways and nitrogen incorporation into amino acid pools [20]. However, the increased complexity of dual-isotope labeling results in higher costs and more complex analytical procedures.

Triple-isotope variants, such as DL-Alanine-13C3,d4,15N, represent the ultimate in isotopic labeling complexity, providing molecular weight of 97.09 grams per mole and an M+7 mass shift. These compounds offer maximum analytical capabilities but command premium prices and require specialized analytical expertise for effective utilization.

Theoretical Foundations of Tracer Studies

Isotopic conservation represents the cornerstone principle of tracer methodology, asserting that isotopically labeled atoms maintain their identity throughout metabolic transformations. This principle enables researchers to track the fate of specific atoms through complex biochemical networks, providing insights into metabolic pathways and flux distributions [21]. The assumption of isotopic conservation requires that isotope effects remain negligible compared to experimental precision, ensuring that labeled and unlabeled compounds behave identically in metabolic processes.

Mass balance equations form the mathematical foundation for flux calculations in tracer studies. These equations relate the isotopic composition of metabolic products to the isotopic composition of their precursors, accounting for the stoichiometry of metabolic reactions [22]. The application of mass balance principles enables researchers to calculate metabolic fluxes from isotopomer distribution data, providing quantitative insights into metabolic network activity.

Metabolic steady-state conditions represent a crucial assumption in tracer studies, requiring that metabolic pool sizes remain constant throughout the experimental period. This assumption enables the application of steady-state flux analysis, where isotopomer distributions reflect the relative activities of metabolic pathways [4]. Deviations from steady-state conditions may introduce errors in flux calculations, requiring careful experimental design and data interpretation.

Isotopic equilibrium considerations address the time required for isotopic labels to reach equilibrium distribution within metabolic networks. The approach to isotopic equilibrium depends on the kinetics of metabolic reactions and the turnover rates of metabolic pools . Understanding equilibrium kinetics proves essential for selecting appropriate experimental time points and interpreting temporal changes in isotopomer distributions.

The mathematical modeling of isotopomer distributions employs matrix algebra and probability theory to predict the isotopic composition of metabolic products. Elementary metabolite unit analysis provides a framework for decomposing complex metabolic networks into manageable computational units [22]. This approach enables efficient calculation of isotopomer distributions and facilitates the design of optimal tracer experiments.

Flux identifiability analysis addresses the fundamental question of whether sufficient experimental constraints exist to determine all metabolic fluxes in a network model. The rank of the constraint matrix must exceed the number of unknown fluxes to ensure unique solutions [22]. Understanding flux identifiability guides experimental design and helps researchers select appropriate combinations of tracers and measurements.

Kinetic isotope effects represent deviations from the assumption of identical behavior between labeled and unlabeled compounds. These effects arise from differences in reaction kinetics due to isotopic mass differences and can introduce systematic errors in flux calculations [24]. Understanding and accounting for kinetic isotope effects proves essential for accurate data interpretation in tracer studies.

Compartmentalization effects address the spatial organization of metabolic processes within cellular structures. Different cellular compartments may exhibit distinct isotopomer distributions, requiring careful consideration of subcellular organization in experimental design and data interpretation [25]. Compartmental modeling approaches provide frameworks for analyzing isotopomer data in the context of cellular organization.

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Dates

Last modified: 08-15-2023

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